![molecular formula C19H26ClNO2 B14498543 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride CAS No. 64730-77-4](/img/structure/B14498543.png)
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is an organic compound that belongs to the class of ethanolamines. This compound is characterized by the presence of a phenyl group, a phenoxy group, and an ethanolamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride typically involves a multi-step process:
Formation of the phenylphenoxy intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenylphenoxy compound.
Alkylation: The phenylphenoxy intermediate is then reacted with a butyl halide in the presence of a strong base to form the butylated phenylphenoxy compound.
Amination: The butylated phenylphenoxy compound is then reacted with methylamine to introduce the amino group.
Hydrochloride formation: Finally, the amino compound is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the phenyl or phenoxy groups, leading to the formation of reduced aromatic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving cell signaling and receptor binding due to its ability to interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrobromide
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydroiodide
Uniqueness
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
特性
CAS番号 |
64730-77-4 |
|---|---|
分子式 |
C19H26ClNO2 |
分子量 |
335.9 g/mol |
IUPAC名 |
2-[methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-20(14-15-21)13-7-8-16-22-19-12-6-5-11-18(19)17-9-3-2-4-10-17;/h2-6,9-12,21H,7-8,13-16H2,1H3;1H |
InChIキー |
GAYBZLXXFYUSSO-UHFFFAOYSA-N |
正規SMILES |
CN(CCCCOC1=CC=CC=C1C2=CC=CC=C2)CCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


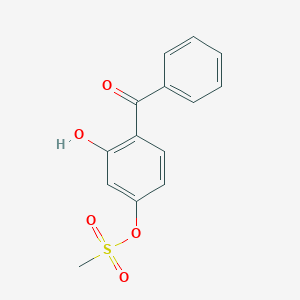
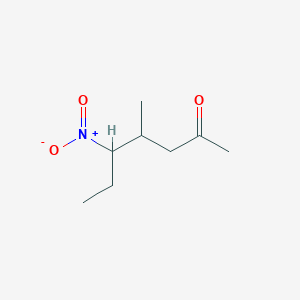
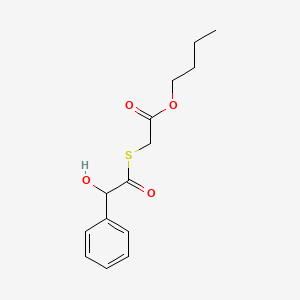
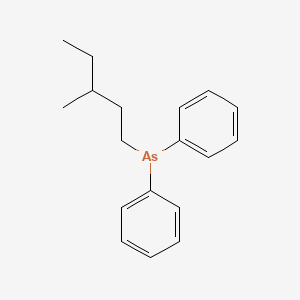

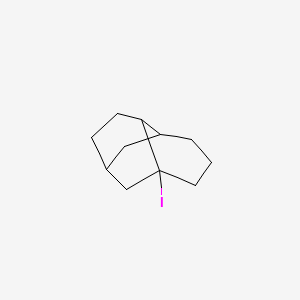
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
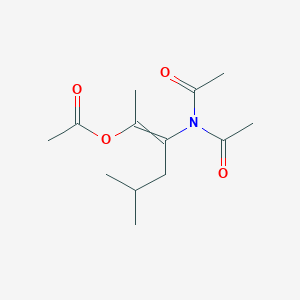
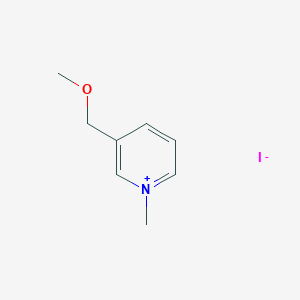
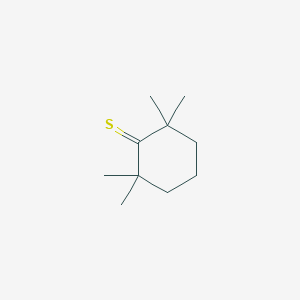
![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
